4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate is a key intermediate in the synthesis of various quinazoline derivatives, particularly those exhibiting anti-tumor activities. [, , ] Quinazolines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities. This particular acetate derivative serves as a versatile building block, allowing for the introduction of diverse substituents at the 6-position of the quinazoline ring through subsequent chemical transformations. [, ] This ability makes it a valuable compound in medicinal chemistry research focusing on developing novel anti-cancer agents.
4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate is a chemical compound that belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, particularly in medicinal chemistry. This compound has garnered interest due to its potential applications in targeting specific proteins involved in cancer pathways, especially the epidermal growth factor receptor (EGFR).
4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate is classified as an organic compound and a pharmaceutical intermediate. Its structural characteristics categorize it within the broader family of quinazolines, which are recognized for their role in drug development, particularly as kinase inhibitors .
The synthesis of 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate typically involves several key steps:
Technical details regarding reaction conditions, reagents, and purification techniques are crucial for optimizing yields and ensuring the purity of the final product .
The compound can participate in various chemical reactions typical for quinazoline derivatives, including:
Technical details on these reactions often involve specific conditions such as temperature, solvent choice, and catalysts used to promote desired pathways while minimizing side reactions .
The mechanism of action for 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate primarily revolves around its interaction with the epidermal growth factor receptor (EGFR). The compound acts as a selective inhibitor that binds to the ATP-binding site of EGFR, leading to:
Data from biological assays indicate that this compound effectively reduces EGFR levels in cancer cell lines, making it a candidate for further development in targeted cancer therapies .
Key physical properties include:
Chemical properties relevant to this compound include:
Relevant analyses often involve spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for characterization purposes .
4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate has several promising applications in scientific research:
The ongoing research into this compound highlights its significance in developing novel cancer therapies and understanding complex biochemical interactions within cellular environments .
The compound 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate (CAS No. 788136-89-0) emerged as a critical synthetic intermediate during the development of gefitinib, a first-generation EGFR tyrosine kinase inhibitor approved in 2003 for non-small cell lung cancer (NSCLC) [1] [6]. Its identification coincided with efforts to optimize the anilinoquinazoline scaffold for enhanced EGFR inhibition. Historically, this compound represents a structural precursor where the C6 acetate group served as a protected form of the C6 hydroxyl group present in gefitinib’s active structure [6] [8]. The deliberate introduction of the 3-chloro-4-fluoroaniline moiety was a strategic modification to improve binding affinity to mutant EGFR kinases while maintaining selectivity [4].
Pharmaceutical manufacturers like Chemicea Pharmaceuticals standardized this compound as "Gefitinib Impurity VIII" or "Gefitinib Intermediate VI" to support quality control during gefitinib production [1] [6]. Its synthesis and characterization enabled rigorous analytical monitoring, ensuring the purity of the final drug substance amid large-scale manufacturing. The compound’s discovery timeline parallels key innovations in targeted cancer therapy, particularly the shift toward covalent EGFR inhibitors that address acquired resistance mutations like T790M [4].
Table 1: Key Identifiers of 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl Acetate
Property | Value |
---|---|
CAS No. | 788136-89-0 |
Molecular Formula | C₁₇H₁₃ClFN₃O₃ |
Molecular Weight | 361.76 g/mol |
IUPAC Name | Acetic acid [4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl] ester |
Synonyms | Gefitinib Impurity VIII; Gefitinib Intermediate VI |
Storage Conditions | 2–8°C, inert atmosphere, dark place |
This compound belongs to the anilinoquinazoline class, characterized by a planar quinazoline core that facilitates ATP-competitive inhibition in the EGFR kinase domain [4] [5]. Its structure comprises three key regions:
Notably, the C7 methoxy group contributes to metabolic stability by reducing oxidative degradation, while the C6 acetate acts as a synthetic handle for further derivatization [1] [6]. X-ray crystallography of analogous gefitinib complexes (PDB ID: 4I22) confirms that the morpholine ring (replaced here by the acetate) projects toward solvent-exposed regions, explaining the tolerance for modifications at this site [4].
Table 2: Functional Group Contributions to Molecular Properties
Structural Feature | Role in Bioactivity & Physicochemistry |
---|---|
Quinazoline core | Forms hydrogen bonds with EGFR kinase hinge region |
3-Chloro-4-fluoroaniline | Enhances mutant EGFR binding via hydrophobic interactions |
C7 Methoxy group | Improves metabolic stability and membrane permeability |
C6 Acetate ester | Serves as a synthetic precursor/protecting group; hydrolyzed in vivo |
Chlorine atom (aniline ring) | Blocks undesirable metabolic oxidation sites |
As a strategic intermediate in gefitinib synthesis, this compound enabled scalable production of one of the first EGFR-targeted therapies for NSCLC [1] [6]. Gefitinib’s clinical success demonstrated that quinazoline derivatives could selectively inhibit oncogenic EGFR mutants (e.g., exon 19 deletions and L858R), validating targeted kinase inhibition as a therapeutic paradigm [4]. Furthermore, the compound’s structural blueprint directly inspired "third-generation" EGFR inhibitors designed to overcome resistance mutations like T790M. Researchers utilized its anilinoquinazoline scaffold to develop covalent inhibitors such as osimertinib, which forms irreversible bonds with Cys797 in the ATP-binding pocket [4].
Recent innovations leveraging this scaffold include proteolysis-targeting chimeras (PROTACs) like MS39 and MS154—heterobifunctional degraders that link gefitinib analogs to E3 ligase recruiters (VHL or CRBN). These molecules selectively degrade mutant EGFR by ubiquitination, circumventing resistance to catalytic inhibitors [4]. Additionally, semicarbazone-bearing quinazoline derivatives (e.g., compound 2 from [5]) exhibit sub-nanomolar IC₅₀ values against EGFRT790M/L858R by modifying the C4 aniline and C6 positions. Such advancements underscore the enduring utility of this chemical template in addressing evolving clinical challenges in NSCLC.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: